

physical and chemical properties of 2,3-Pyrazinedicarboxylic acid

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Compound of Interest

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An In-depth Technical Guide to 2,3-Pyrazinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyrazinedicarboxylic acid (PDCA), also known as pyrazine-2,3-dicarboxylic acid, is a heterocyclic organic compound with the chemical formula $C_6H_4N_2O_4$.^{[1][2]} It is a notable molecule in various fields of chemical and pharmaceutical science, primarily recognized as a crucial intermediate in the synthesis of pyrazinamide, a first-line medication for the treatment of tuberculosis.^[3] Its structure, featuring a pyrazine ring substituted with two adjacent carboxylic acid groups, imparts unique chemical reactivity and makes it a valuable building block in organic synthesis and a versatile ligand in coordination and supramolecular chemistry.^{[4][5]} This guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and key applications of **2,3-pyrazinedicarboxylic acid**.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2,3-Pyrazinedicarboxylic acid** are summarized below. These properties are essential for its handling, application in reactions, and purification processes.

Core Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ N ₂ O ₄	[1][2][4]
Molecular Weight	168.11 g/mol	[1][2][4]
CAS Number	89-01-0	[1]
Appearance	White to off-white or pale brown crystalline powder/solid	[5][6]
Melting Point	186.5 - 188 °C (with decomposition)	[1][3][4][7]
pKa Values	pKa1 = 1.66 (predicted), 2.23; pKa2 = 4.64	[3][5][8]

Solubility Profile

The solubility of **2,3-Pyrazinedicarboxylic acid** is a critical parameter for its use in synthesis and formulation. While quantitative data is not widely available for all common solvents, a combination of experimental and estimated values provides a useful guide.

Quantitative Solubility

Solvent	Formula	Temperature (°C)	Solubility	Data Type
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Not Specified	100 mg/mL (594.85 mM)	Experimental[9]
Water	H ₂ O	25	~432.9 g/L	Estimated[9]

Qualitative Solubility

Solvent	Solubility Description
Water	Soluble[1][3][5][6][7]
Methanol	Soluble[3][6][9]
Acetone	Soluble[3][6][9]
Ethyl Acetate	Soluble[3][6][9]
Ethanol	Slightly Soluble[3][6][9]
Diethyl Ether	Slightly Soluble[3][6][9]
Chloroform	Slightly Soluble[3][6][9]
Benzene	Slightly Soluble[3][6][9]
Petroleum Ether	Slightly Soluble[6][9]

Synthesis and Experimental Protocols

The most common and well-documented synthesis of **2,3-Pyrazinedicarboxylic acid** involves the oxidation of quinoxaline.[10][11] An alternative, more environmentally conscious method has also been developed.

Protocol 1: Synthesis via Quinoxaline Oxidation with Potassium Permanganate

This is a robust, two-step synthesis adapted from Organic Syntheses.[10][12]

Step A: Synthesis of Quinoxaline

- Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.[12]
- In a separate flask, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).[12]
- While stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution. Let the mixture stand for 15 minutes.[12]

- Cool the mixture to room temperature and add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.[\[12\]](#)
- Extract the mixture with three 300-mL portions of ether.[\[12\]](#)
- Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate the solution on a steam bath.[\[12\]](#)
- Distill the remaining liquid under reduced pressure. Collect the fraction boiling at 108–112°C/12 mm to obtain pure quinoxaline. The expected yield is 85–90%.[\[12\]](#)

Step B: Oxidation of Quinoxaline to **2,3-Pyrazinedicarboxylic Acid**

- In a 12-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 4 L of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.[\[10\]](#)[\[12\]](#)
- With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be controlled to maintain a gentle boil.[\[10\]](#)[\[12\]](#)
- After the addition is complete (approx. 1.5 hours), cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.[\[10\]](#)
- Wash the manganese dioxide cake with hot water. Combine the filtrate and washings.[\[12\]](#)
- Concentrate the total filtrate under reduced pressure to a volume of approximately 3 L.[\[10\]](#)
- Cautiously add 550 mL of 36% hydrochloric acid to the solution while stirring. Be aware of vigorous carbon dioxide evolution.[\[10\]](#)
- Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and the product remains.[\[10\]](#)
- Purify the crude product by recrystallization from acetone or water.[\[4\]](#)[\[11\]](#) The expected yield is 75–77%.[\[11\]](#)[\[12\]](#)



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Caption: Workflow for the synthesis of **2,3-Pyrazinedicarboxylic acid**.

Protocol 2: Alternative Synthesis with Sodium Chlorate

An alternative method avoids the use of potassium permanganate, reducing manganese waste.

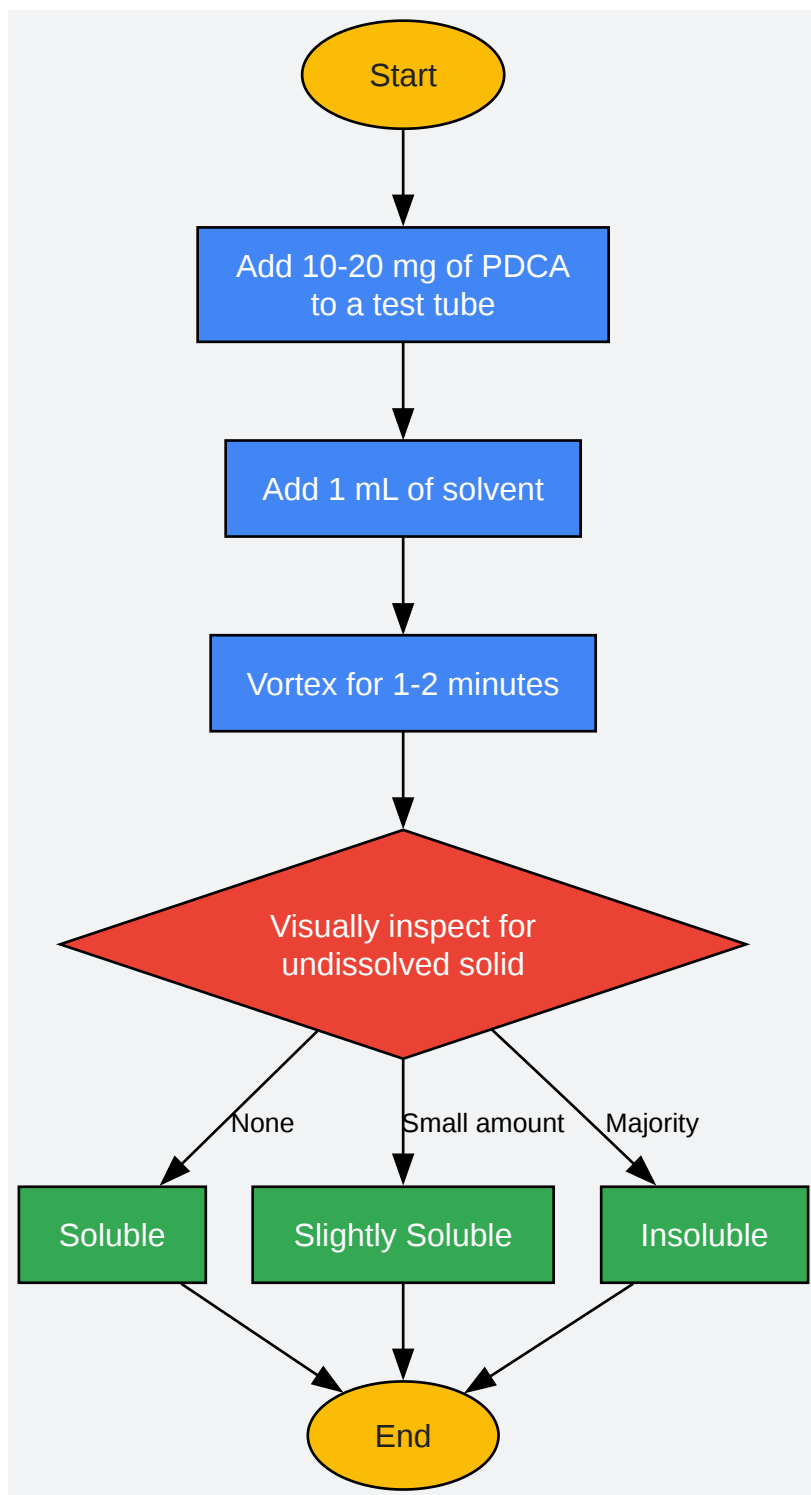
- In a three-necked flask, add 20 mL of water, 2.4 mL of concentrated sulfuric acid, and 7.5 g of copper(II) sulfate pentahydrate.[13]
- Heat and stir the mixture to 40-50°C, then add 3.9 g (0.03 mol) of quinoxaline.[13]
- Continue heating to 80-90°C and add 11.2-16 g of sodium chlorate in 5 batches.[13]
- After the reaction, the crude product is isolated by adjusting the pH. The crude product is dissolved in a sodium hydroxide solution.
- The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to a pH of 1 to precipitate the product.[13]
- The solid is collected by filtration to yield **2,3-pyrazinedicarboxylic acid**. [13]

Protocol 3: Qualitative Solubility Determination

This protocol provides a straightforward method for assessing the solubility of **2,3-Pyrazinedicarboxylic acid** in various solvents.[9]

- Add approximately 10-20 mg of **2,3-Pyrazinedicarboxylic acid** to a small test tube.

- Add 1 mL of the selected solvent to the test tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved solid.
- Classify the solubility as:
 - Soluble: No undissolved solid is visible.
 - Slightly Soluble: A small amount of undissolved solid remains.
 - Insoluble: The majority of the solid remains undissolved.



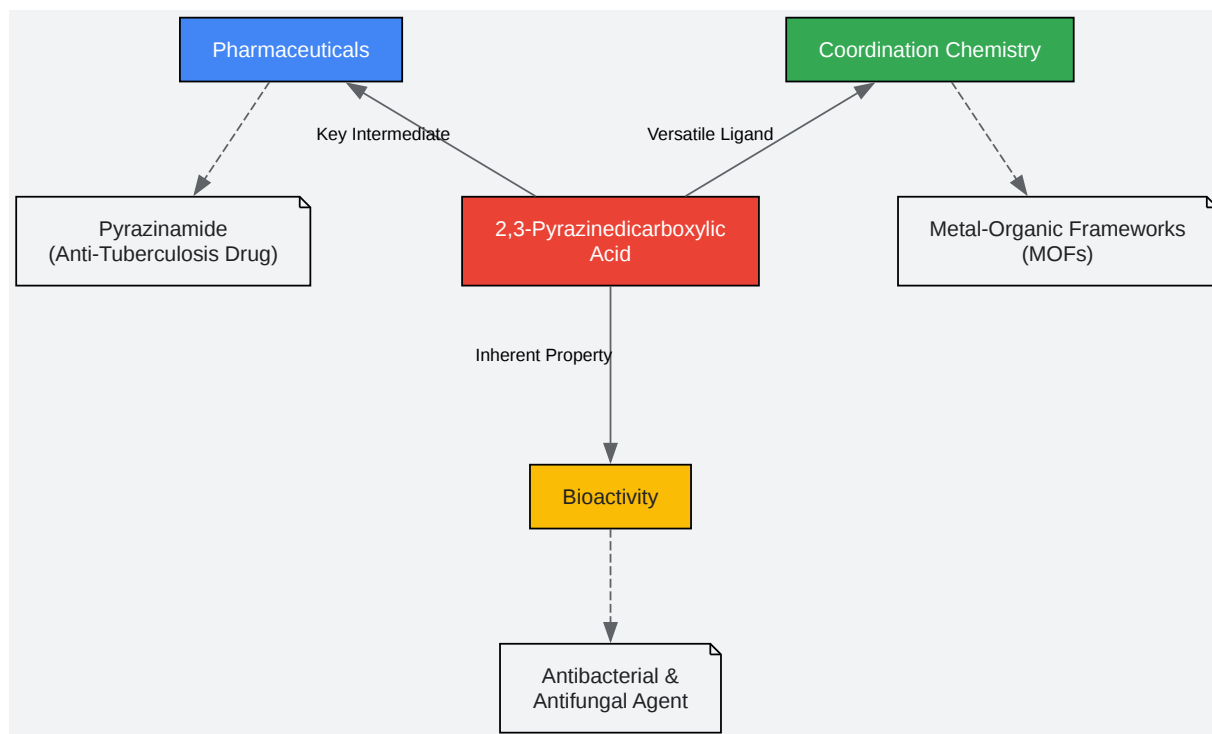
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Caption: Experimental workflow for qualitative solubility determination.

Applications and Reactivity

2,3-Pyrazinedicarboxylic acid serves as a versatile platform for creating more complex molecules and materials.

- **Pharmaceutical Intermediate:** Its most significant role is as a precursor to Pyrazinamide, a potent anti-tuberculosis drug. The dicarboxylic acid can be converted to its anhydride or ester, which then reacts with ammonia to form the desired amide.[\[3\]](#)[\[5\]](#)
- **Coordination Chemistry:** The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate groups make PDCA an excellent multi-dentate ligand. It readily forms complexes with various transition metals, leading to the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.[\[4\]](#)[\[5\]](#)
- **Antibacterial and Antifungal Activity:** The compound itself has demonstrated antibacterial and antifungal properties.[\[1\]](#)[\[4\]](#)[\[14\]](#) It shows activity against strains like *Bacillus subtilis*.[\[1\]](#)
- **Organic Synthesis:** The carboxyl groups can undergo typical reactions such as esterification and amidation, allowing for the synthesis of a variety of derivatives.[\[5\]](#)[\[15\]](#)[\[16\]](#)



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Caption: Key application areas of **2,3-Pyrazinedicarboxylic acid**.

Spectral Data

Spectroscopic analysis is fundamental for the characterization of **2,3-Pyrazinedicarboxylic acid**.

- ^1H and ^{13}C NMR: The proton and carbon nuclear magnetic resonance spectra are used to confirm the molecular structure. The chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental values.[14]

- Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy (FTIR and FT-Raman) provides detailed information about the functional groups and the overall molecular structure. [2][14][17] These spectra have been extensively studied and analyzed with the aid of Density Functional Theory (DFT) calculations.[14]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]
- UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule.[2]

This comprehensive guide serves as a foundational resource for professionals engaged in research and development involving **2,3-Pyrazinedicarboxylic acid**, offering key data and methodologies to support their work.

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